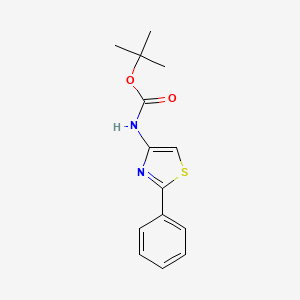
1-(2-Iodo-3,4-dimethoxyphenyl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Iodo-3,4-dimethoxyphenyl)ethanone is an organic compound with the molecular formula C10H11IO3 It is a derivative of acetophenone, where the phenyl ring is substituted with iodine at the 2-position and methoxy groups at the 3- and 4-positions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Iodo-3,4-dimethoxyphenyl)ethanone typically involves the iodination of 3,4-dimethoxyacetophenone. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the aromatic ring in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at room temperature.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations can optimize the production process.
化学反应分析
Types of Reactions
1-(2-Iodo-3,4-dimethoxyphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of 2-iodo-3,4-dimethoxybenzoic acid.
Reduction: Formation of 1-(2-iodo-3,4-dimethoxyphenyl)ethanol.
Substitution: Formation of 1-(2-azido-3,4-dimethoxyphenyl)ethanone or 1-(2-thio-3,4-dimethoxyphenyl)ethanone.
科学研究应用
1-(2-Iodo-3,4-dimethoxyphenyl)ethanone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of specialty chemicals and materials.
作用机制
The mechanism of action of 1-(2-Iodo-3,4-dimethoxyphenyl)ethanone depends on its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain biochemical pathways. The presence of the iodine atom and methoxy groups can influence its binding affinity and specificity towards these targets.
相似化合物的比较
Similar Compounds
1-(3,4-Dimethoxyphenyl)ethanone: Lacks the iodine substitution, which may result in different reactivity and biological activity.
1-(2-Bromo-3,4-dimethoxyphenyl)ethanone: Similar structure but with bromine instead of iodine, which can affect its chemical properties and applications.
1-(2-Chloro-3,4-dimethoxyphenyl)ethanone:
Uniqueness
1-(2-Iodo-3,4-dimethoxyphenyl)ethanone is unique due to the presence of the iodine atom, which can enhance its reactivity in certain chemical reactions and potentially increase its biological activity compared to its bromo- and chloro-substituted analogs.
属性
分子式 |
C10H11IO3 |
|---|---|
分子量 |
306.10 g/mol |
IUPAC 名称 |
1-(2-iodo-3,4-dimethoxyphenyl)ethanone |
InChI |
InChI=1S/C10H11IO3/c1-6(12)7-4-5-8(13-2)10(14-3)9(7)11/h4-5H,1-3H3 |
InChI 键 |
OCUDJIMDAPOMEA-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=C(C(=C(C=C1)OC)OC)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















